molecular formula C11H18O3 B14249161 Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate CAS No. 474549-41-2

Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate

Cat. No.: B14249161
CAS No.: 474549-41-2
M. Wt: 198.26 g/mol
InChI Key: DYDQCBLZHBMYTA-GXSJLCMTSA-N
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Description

Ethyl (1R,8S)-9-oxabicyclo[610]nonane-1-carboxylate is a bicyclic ester compound with the molecular formula C12H18O2 It is known for its unique structure, which includes a bicyclo[610]nonane ring system fused with an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a suitable diene with an epoxide in the presence of a Lewis acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate
  • Ethyl (1R,8S,9s)-bicyclo[6.1.0]non-4-ene-9-carboxylate

Uniqueness

Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate is unique due to the presence of the oxirane ring fused with the bicyclo[6.1.0]nonane system. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

474549-41-2

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate

InChI

InChI=1S/C11H18O3/c1-2-13-10(12)11-8-6-4-3-5-7-9(11)14-11/h9H,2-8H2,1H3/t9-,11+/m0/s1

InChI Key

DYDQCBLZHBMYTA-GXSJLCMTSA-N

Isomeric SMILES

CCOC(=O)[C@@]12CCCCCC[C@@H]1O2

Canonical SMILES

CCOC(=O)C12CCCCCCC1O2

Origin of Product

United States

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